N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide
Description
“N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-21-8-9(7-18-21)15-10(2-3-14(22)20-15)19-16(23)13-6-11-12(24-13)4-5-17-11/h4-8,10,15,17H,2-3H2,1H3,(H,19,23)(H,20,22)/t10-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGRIVIETLUTIV-BMIGLBTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C3=CC4=C(S3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C3=CC4=C(S3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-b]pyrrole core, followed by the introduction of the piperidin-3-yl and pyrazol-4-yl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the thieno[3,2-b]pyrrole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group via amidation of carboxylic acid derivatives.
Substitution Reactions: Functionalization of the core structure with various substituents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them valuable in drug discovery.
Medicine
Medicinally, such compounds are explored for their therapeutic potential. They may act as lead compounds in the development of new drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of “N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyrrole Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Pyrazole Derivatives: Compounds containing the pyrazole ring with different substituents.
Uniqueness
The uniqueness of “N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]-4H-thieno[3,2-b]pyrrole-2-carboxamide” lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
